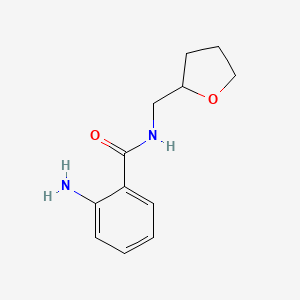

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

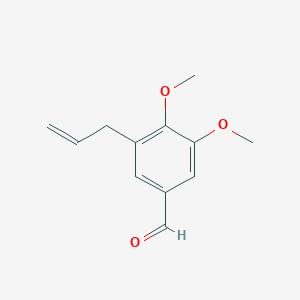

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine, also known as 1-Pyridin-4-yl-N-((tetrahydrofuran-2-yl)methyl)methanamine, is a heterocyclic compound that is commonly used as a building block in the synthesis of various organic compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. As a result, it is widely used in the laboratory for a variety of applications.

Aplicaciones Científicas De Investigación

Photocytotoxicity and Cellular Imaging

Complexes involving derivatives of pyridin-yl methanamine have been synthesized for their notable photocytotoxic properties and use in cellular imaging. For instance, iron(III) complexes with catecholates and modified dipicolylamines were observed to exhibit significant photocytotoxicity in red light, making them useful in targeted cancer therapies. These complexes were able to interact with cellular DNA, promoting apoptosis through the generation of reactive oxygen species, indicating their potential as therapeutic agents (Basu et al., 2014). Similarly, iron(III) complexes with pyridoxal Schiff bases showed enhanced cellular uptake with selectivity and remarkable photocytotoxicity, especially in cancer cells (Basu et al., 2015).

Anticonvulsant Agents

A series of novel schiff bases of 3-aminomethyl pyridine, closely related to the compound , were synthesized and showed promising results as potential anticonvulsant agents. The structural confirmation of these compounds was achieved through various spectroscopic methods, and several compounds in the series exhibited significant seizure protection in different models, suggesting potential therapeutic applications (Pandey & Srivastava, 2011).

Catalyst in Organic Reactions

Derivatives of pyridin-yl methanamine were used to synthesize various complexes that serve as catalysts in organic reactions. For instance, NCN′ and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, showed good activity and selectivity in catalytic applications. These findings underscore the compound's potential in fine chemical synthesis (Roffe et al., 2016).

Chemosensors

Compounds derived from pyridin-yl methanamine have been utilized in the development of chemosensors. An anthracene-based fluorescent chemosensor incorporating a pyridin-yl methanamine derivative was synthesized and showed high selectivity for Zn2+, indicating its potential use in metal ion detection in environmental and biological samples (Kim et al., 2013).

Propiedades

IUPAC Name |

1-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h3-6,11,13H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTBAWQVKOPXIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389943 |

Source

|

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436086-99-6 |

Source

|

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)